molecular formula C18H17N5O2S B2825011 methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691872-98-7

methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate

Katalognummer: B2825011
CAS-Nummer: 691872-98-7
Molekulargewicht: 367.43
InChI-Schlüssel: GRJZTCOXIMEYKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative with a methyl ester group at position 6, an amino group at position 7, and a substituted thienyl moiety at position 2. The thienyl group is further functionalized with a 2,5-dimethylpyrrole ring, which may enhance π-stacking interactions in biological systems . Its molecular formula is C18H17N5O2S (methyl ester of the carboxylic acid analog, Catalog No. 164168), with a molecular weight of approximately 367.43 g/mol (calculated by adding methyl group mass to the carboxylic acid analog’s 353.41 g/mol) .

Eigenschaften

IUPAC Name

methyl 7-amino-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-10-4-5-11(2)22(10)14-6-7-26-16(14)13-8-15-20-9-12(18(24)25-3)17(19)23(15)21-13/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJZTCOXIMEYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Analogous Compounds

The following compounds share the pyrazolo[1,5-a]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) C18H17N5O2S 367.43 6-COOCH3, 7-NH2, 2-(thienyl-pyrrole) 691873-06-0*
7-Amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid C17H15N5O2S 353.41 6-COOH, 7-NH2, 2-(thienyl-pyrrole) 691873-06-0
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C17H14F3N5S 362.38 7-CF3, 2-(thienyl-pyrrole) 692738-09-3
6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine C18H11Cl3N4 389.67 6-(4-Cl-phenyl), 2-(3,4-diCl-phenyl), 7-NH2 691873-05-9
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine C19H16N6S2 400.50 6-(thiophen-2-yl), 2-(thienyl-pyrrole), 7-NH2 Not provided

Notes:

  • Target vs.
  • Trifluoromethyl Analog (CAS 692738-09-3): The electron-withdrawing CF3 group at position 7 may reduce basicity and alter binding affinity compared to the amino-carboxylate system in the target .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : One-pot synthesis via Mannich reactions is a viable approach. For example, reacting 6-amino-1-methyl-2-thiouracil analogs with primary amines and formalin (40%) in methanol at 40°C can yield structurally similar pyrimidopyrimidines . Optimize yields by controlling stoichiometry (e.g., 4 equivalents of formalin) and reaction temperature (e.g., room temperature for amine addition). Solvent choice (methanol or ethanol) and pH adjustments (using acetic acid) are critical for minimizing side products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR (300 MHz or higher) and ¹³C NMR to resolve aromatic and heterocyclic proton environments. For example, pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct signals for the pyrrol-1-yl and thienyl substituents . Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like amino (-NH₂) and carboxylate (-COO⁻) . Elemental analysis validates empirical formulas .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodological Answer : Contradictions often arise from tautomerism or rotational isomerism in heterocycles. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons, as demonstrated for pyrazolo[1,5-a]pyrimidine derivatives in NOESY experiments . Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) and cross-validate using high-resolution MS (HRMS) .

Q. What strategies mitigate side reactions during functionalization of the pyrazolo[1,5-a]pyrimidine core?

  • Methodological Answer : Side reactions (e.g., over-alkylation) are common at the 7-amino group. Protect the amino group with acid-labile tert-butoxycarbonyl (Boc) before introducing electrophiles like benzyl chlorides . Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to isolate intermediates . Optimize solvent polarity (e.g., acetonitrile/DMF mixtures) to enhance regioselectivity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking using crystal structures of target proteins (e.g., kinases) to assess binding affinity of the pyrazolo[1,5-a]pyrimidine scaffold. Prioritize the 2-thienyl and pyrrol-1-yl substituents for hydrophobic interactions . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What approaches are effective in scaling up synthesis without compromising purity?

  • Methodological Answer : Transition from batch to flow chemistry for controlled mixing and temperature gradients. Use membrane separation technologies to remove unreacted amines or byproducts . For crystallization, employ anti-solvent addition (e.g., water into ethanol) and monitor particle size distribution via dynamic light scattering (DLS) .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in yields across synthetic batches?

  • Methodological Answer : Variability often stems from trace moisture or oxygen. Conduct reactions under inert atmospheres (N₂/Ar) and use anhydrous solvents . Document precise stoichiometry (e.g., ±0.1 eq. of reagents) and calibrate equipment (e.g., thermocouples for temperature control) . Implement design of experiments (DoE) to identify critical parameters (e.g., pH, solvent ratio) .

Q. What methods validate the compound’ stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify stability using HPLC peak area normalization . For thermal stability, use thermogravimetric analysis (TGA) to determine decomposition thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.